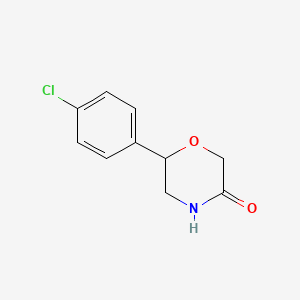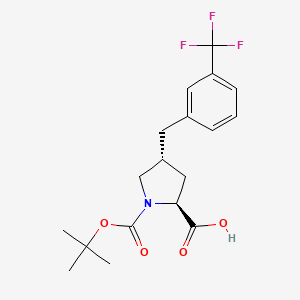
Acide 6-(méthylthio)pyridin-3-ylboronique
Vue d'ensemble
Description
6-(Methylthio)pyridin-3-ylboronic acid is an organoboron compound with the molecular formula C6H8BNO2S. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a methylthio substituent at the second position.
Applications De Recherche Scientifique
6-(Methylthio)pyridin-3-ylboronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.
Analyse Biochimique
Biochemical Properties
2-Methylthiopyridine-5-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in 2-Methylthiopyridine-5-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
2-Methylthiopyridine-5-boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. This compound can also impact gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes
Molecular Mechanism
The molecular mechanism of 2-Methylthiopyridine-5-boronic acid involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular metabolism, as the compound modulates the activity of key regulatory proteins. The planar structure of 2-Methylthiopyridine-5-boronic acid, due to the delocalization of electrons within the pyridine ring, facilitates its binding interactions with biomolecules.
Dosage Effects in Animal Models
The effects of 2-Methylthiopyridine-5-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes, while at higher doses, it could potentially cause toxic or adverse effects . Threshold effects and the specific dosage ranges for optimal and safe use are critical considerations in preclinical studies. Detailed studies on dosage-dependent effects are necessary to establish safe and effective dosage guidelines for potential therapeutic applications.
Metabolic Pathways
2-Methylthiopyridine-5-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways and the role of this compound in these pathways is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methylthiopyridine-5-boronic acid within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-Methylthiopyridine-5-boronic acid in different cellular compartments can influence its activity and function, making it important to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of 2-Methylthiopyridine-5-boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of this compound and its effects on cellular activity is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-(Methylthio)pyridin-3-ylboronic acid can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 6-(Methylthio)pyridin-3-ylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: 6-(Methylthio)pyridin-3-ylboronic acid can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Mécanisme D'action
The mechanism of action of 6-(Methylthio)pyridin-3-ylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules .
Comparaison Avec Des Composés Similaires
- 2-Thienylboronic acid
- 2-Aminopyrimidine-5-boronic acid
- Phenylboronic acid MIDA ester
- 1H-Indazole-5-boronic acid
Comparison: 6-(Methylthio)pyridin-3-ylboronic acid is unique due to the presence of both a boronic acid group and a methylthio substituent on the pyridine ring. This combination imparts distinct reactivity and properties compared to other boronic acids. For example, the methylthio group can influence the electronic properties of the pyridine ring, affecting its reactivity in various chemical reactions .
Propriétés
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKVPJOPVIIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376379 | |
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321438-86-2 | |
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulphanyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)





![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)



![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)


